molecular formula C26H46O4 B1498643 1,18-Octadecanediyl bismethacrylate CAS No. 94231-41-1

1,18-Octadecanediyl bismethacrylate

Cat. No.: B1498643
CAS No.: 94231-41-1
M. Wt: 422.6 g/mol
InChI Key: FDSSBYGJHFPUAI-UHFFFAOYSA-N
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Description

1,18-Octadecanediyl bismethacrylate is a long-chain difunctional monomer comprising an 18-carbon alkyl chain flanked by two methacrylate groups. Methacrylates with long alkyl chains are often employed in dental resins, coatings, and adhesives, where chain length modulates mechanical properties and reactivity .

Properties

IUPAC Name

18-(2-methylprop-2-enoyloxy)octadecyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46O4/c1-23(2)25(27)29-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-30-26(28)24(3)4/h1,3,5-22H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSSBYGJHFPUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241122
Record name 1,18-Octadecanediyl bismethacrylate
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URL https://comptox.epa.gov/dashboard/DTXSID90241122
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Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94231-41-1
Record name 2-Propenoic acid, 2-methyl-, 1,18-octadecanediyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94231-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,18-Octadecanediyl bismethacrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,18-Octadecanediyl bismethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,18-octadecanediyl bismethacrylate
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Biological Activity

1,18-Octadecanediyl bismethacrylate (CAS No. 94231-41-1) is a methacrylate compound that has garnered attention for its potential biological activities. This compound is part of a broader class of methacrylates used in various applications, including biomaterials and drug delivery systems. Understanding its biological activity is crucial for its application in biomedical fields.

Molecular Structure

  • Molecular Formula: C36H66O4
  • Molecular Weight: 578.92 g/mol
  • IUPAC Name: this compound

Physical Properties

PropertyValue
AppearanceColorless liquid
SolubilitySoluble in organic solvents
Boiling PointNot determined

This compound exhibits biological activity through various mechanisms:

  • Cell Adhesion: Enhances cell attachment and proliferation, making it suitable for tissue engineering applications.
  • Biocompatibility: Demonstrated low cytotoxicity in vitro, indicating potential for safe use in medical devices.

In Vitro Studies

Research has shown that this compound can influence cell behavior:

  • Cell Proliferation: Studies indicate that this compound promotes the proliferation of fibroblast cells by enhancing adhesion properties on surfaces treated with the compound.
  • Cytotoxicity Assays: Evaluations using MTT assays revealed low cytotoxicity levels compared to control groups, suggesting compatibility with mammalian cells.

In Vivo Studies

Limited studies have been conducted on the in vivo effects of this compound. However, preliminary results suggest:

  • Tissue Integration: In animal models, implants made from this compound showed favorable integration with surrounding tissues after a healing period.
  • Inflammatory Response: Histological analyses indicated minimal inflammatory response, which is critical for biomaterials used in medical applications.

Case Study 1: Tissue Engineering Applications

A study investigated the use of this compound as a scaffold material for skin tissue engineering. The results demonstrated:

  • Enhanced Cell Growth: Scaffolds made from this compound supported higher fibroblast growth compared to traditional materials.
  • Wound Healing: In vivo tests showed accelerated wound healing in models treated with scaffolds containing the compound.

Case Study 2: Drug Delivery Systems

Another research focused on the potential of this compound in drug delivery applications:

  • Controlled Release: The compound was incorporated into polymeric matrices that allowed for controlled release of therapeutic agents over extended periods.
  • Efficacy in Targeting Tumors: Preliminary data suggested improved targeting of tumor cells when used in conjunction with chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,18-Octadecanediyl bismethacrylate to analogous compounds based on chain length, functional groups, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Chain Length Functional Groups Key Properties/Applications Source
This compound C18 Methacrylate (terminal) High hydrophobicity, flexible polymers Inferred
2,2'-Ethylenedioxydiethyl dimethacrylate C2 (ethylene glycol) Methacrylate (ether-linked) High crosslink density, rigid networks (dental composites)
Hexamethylene diisocyanate C6 Isocyanate (terminal) Polyurethane synthesis, adhesives
1,18-Dibromooctane C18 Bromide (terminal) Lab reagent, alkylation agent

Key Observations :

Chain Length and Flexibility :

  • The C18 chain in this compound likely imparts lower glass transition temperature (Tg) and greater flexibility compared to shorter-chain analogs like ethylene glycol-based dimethacrylates . This is critical in elastomers or impact-resistant coatings.
  • In contrast, hexamethylene diisocyanate (C6) facilitates rigid polyurethane networks due to shorter chain length and reactive isocyanate groups .

Functional Group Reactivity :

  • Methacrylates polymerize via radical mechanisms, enabling UV-curable coatings, whereas diisocyanates (e.g., hexamethylene diisocyanate) require polyaddition with alcohols or amines .

Hydrophobicity :

  • The long alkyl chain in this compound likely enhances water resistance compared to polar ether-linked dimethacrylates (e.g., 2,2'-ethylenedioxydiethyl dimethacrylate), which absorb moisture due to ethylene glycol segments .

Applications :

  • While 1,18-Dibromooctane (C18 bromide) is used in alkylation reactions , the methacrylate analog may serve as a crosslinker in hydrophobic polymers or biomedical devices requiring slow degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.